3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one
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Overview
Description
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a triphenylphosphanylidene group and a spirocyclic dioxaspirodecane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-lambda~5~-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product with excellent yields (65-98%) and without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of a metal catalyst and the straightforward workup procedure make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanylidene group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one involves its interaction with molecular targets through its phosphanylidene group. This group can participate in various chemical reactions, including nucleophilic attack and coordination with metal ions. The spirocyclic structure also contributes to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1,1,1-triphenyl-lambda~5~-phosphanylidene)ethan-1-one: A Wittig reagent used in similar synthetic reactions.
2,8-Diazaspiro[4.5]decan-1-one: Known for its biological activities and potential as a kinase inhibitor.
Uniqueness
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one stands out due to its unique combination of a triphenylphosphanylidene group and a spirocyclic dioxaspirodecane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
93796-39-5 |
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Molecular Formula |
C26H25O3P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C26H25O3P/c27-24-25(29-26(28-24)19-11-4-12-20-26)30(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI Key |
XRKVOBVXRKUBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O2 |
Origin of Product |
United States |
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